molecular formula C13H18F3N3 B1394198 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline CAS No. 694499-26-8

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Número de catálogo: B1394198
Número CAS: 694499-26-8
Peso molecular: 273.3 g/mol
Clave InChI: ZMWAZMYBMAAMAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H18F3N3 and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, with the CAS number 694499-26-8, is a compound characterized by its trifluoromethyl group and piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

  • Molecular Formula : C₁₃H₁₈F₃N₃
  • Molecular Weight : 273.30 g/mol
  • Melting Point : 116–120 °C
  • Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant inhibitory effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have shown promising results in targeting epidermal growth factor receptors (EGFR), which are pivotal in cancer proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Notes
Compound AEGFR10High potency
Compound BHER215Moderate potency
This compoundVarious Cancer LinesTBDUnder investigation

In a study focusing on structural analogs, compounds with similar piperazine structures exhibited mean IC50 values around 92.4 µM against multiple cancer cell lines including colon and lung cancers . The potential for this compound to act as a precursor for more potent derivatives is under consideration.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Activity
Staphylococcus aureus31.2Moderate
Escherichia coli62.5Good
Pseudomonas aeruginosaTBDUnder evaluation

In particular, compounds featuring piperazine have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential role in treating resistant infections .

Case Studies

  • Case Study on Anticancer Efficacy :
    A research group synthesized several derivatives of this compound and evaluated their efficacy against human cancer cell lines. Results indicated that modifications to the trifluoromethyl group significantly enhanced the anticancer activity, with some derivatives achieving IC50 values below 10 µM against specific targets like EGFR .
  • Antimicrobial Effectiveness Study :
    Another study assessed the antimicrobial properties of compounds related to this aniline derivative. The results showed promising antibacterial effects against common pathogens, suggesting that further development could lead to effective treatments for bacterial infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Precursor for Drug Synthesis:
One of the primary applications of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is as an intermediate in the synthesis of Ponatinib hydrochloride, a potent tyrosine kinase inhibitor used in cancer therapy, particularly for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

2. Anticancer Activity:
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced anticancer properties due to their ability to interact with various biological targets. The specific structure of this compound allows it to modulate signaling pathways involved in cancer cell proliferation and survival.

1. Binding Affinity Studies:
Studies have shown that derivatives of this compound can exhibit significant binding affinity towards protein targets associated with cancer progression. For example, modifications in the piperazine moiety can lead to variations in activity against kinases involved in tumor growth .

2. Structure-Activity Relationship (SAR):
The structure-activity relationship studies have demonstrated that the trifluoromethyl group plays a crucial role in enhancing the lipophilicity and overall potency of the compound against specific cancer cell lines.

Case Study 1: Synthesis Improvement
A recent publication described an improved process for synthesizing this compound, highlighting efficiency gains and higher yields when utilizing specific solvents and catalysts during the reaction . This advancement is crucial for scaling up production for pharmaceutical applications.

Case Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects compared to standard treatments. The modulation of kinase activity was identified as a key mechanism underlying its anticancer properties .

Propiedades

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWAZMYBMAAMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676604
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694499-26-8
Record name AP-24592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-24592
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW56NE7FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a solution 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol) in MeOH (250 mL) was added Raney Nickel (0.15 g, 10 wt %). The suspension was stirred under hydrogen atmosphere (50 psi) for 24 hrs and monitored by TLC. The reaction mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the desired product (1.36 g, 100%). 1H NMR (300 MHz, CDCl3) δ: 7.43-7.46 (1H, d, J=9.0 Hz), 6.91 (1H, s), 6.77-6.80 (1H, d J=9.0 Hz), 3.77 (2H, s), 3.54 (2H, s), 2.53 (8H, brs), 2.34 (3H, s).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A suspension of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.23 g, 4 mmol) and sodium hydrosulfite (7.0 g, 85% pure from Aldrich, 40 mmol) in acetone and water (1:1, 20 mL) was refluxed for 3 h. Upon cooling, the volatile components (mainly acetone) were removed on rotavap, and the resulting mixture was subjected to filtration. The solid was thoroughly washed with EtOAc. The combined filtrate was extracted with n-BuOH (4×), and the combined organic layer was washed with saturated aq. NaHCO3, dried (Na2SO4), filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluted with 5% MeOH/DCM, MeOH was pre-saturated with ammonia gas) to provide 0.71 g of product as a pale yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.23 g, 4 mmol) and sodium hydrosuffite (7.0 g, 85% pure from Aldrich, 40 mmol) in acetone and water (1:1, 20 mL) was refluxed for 3 h. Upon cooling, the volatile components (mainly acetone) were removed on rotavap, and the resulting mixture was subjected to filtration. The solid was thoroughly washed with EtOAc. The combined filtrate was extracted with n-BuOH (4×), and the combined organic layer was washed with saturated aq. NaHCO3, dried (Na2SO4), filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluted with 5% MeOH/DCM, MeOH was pre-saturated with ammonia gas) to provide 0.71 g of product as a pale yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 4
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 6
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.